2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfanyl Group: The benzoxazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately through a condensation reaction involving appropriate aldehydes and amines.
Coupling Reactions: The benzoxazole and pyrimidine intermediates are coupled using a suitable linker, such as an acetamide group.
Final Assembly: The imidazole ring is introduced in the final step through a condensation reaction with the existing intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its complex structure and ability to interact with biological targets.
Biochemistry: The compound can be used as a probe to study enzyme interactions and protein-ligand binding.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple rings and functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide
- 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2,4-dimethylphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]acetamide stands out due to its complex structure, which includes multiple heterocyclic rings and functional groups. This complexity allows for a broader range of interactions with biological targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C21H22N8O2S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]acetamide |
InChI |
InChI=1S/C21H22N8O2S/c1-13-9-14(2)26-20(25-13)29-19(23-8-7-15-10-22-12-24-15)28-18(30)11-32-21-27-16-5-3-4-6-17(16)31-21/h3-6,9-10,12H,7-8,11H2,1-2H3,(H,22,24)(H2,23,25,26,28,29,30) |
InChI Key |
VBBQPKHTPHDSFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)CSC3=NC4=CC=CC=C4O3)C |
Origin of Product |
United States |
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